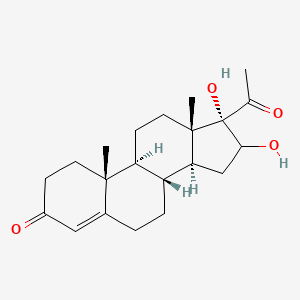
16,17-Dihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.471 g/mol . It is known for its unique structure, which includes hydroxyl groups at the 16th and 17th positions of the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregn-4-ene-3,20-dione at the 16th and 17th positions using specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 16,17-diketopregn-4-ene-3,20-dione, while reduction could produce 16,17-dihydroxy derivatives with different stereochemistry .
Scientific Research Applications
16,17-Dihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16,17-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes . The hydroxyl groups at the 16th and 17th positions play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
11β,17-Dihydroxypregn-4-ene-3,20-dione: Similar in structure but with hydroxyl groups at the 11th and 17th positions.
Pregn-4-ene-3,20-dione: Lacks the hydroxyl groups at the 16th and 17th positions.
Uniqueness
16,17-Dihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific functional groups are required .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
InChI Key |
CXDWHYOBSJTRJU-CWNZLVRBSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
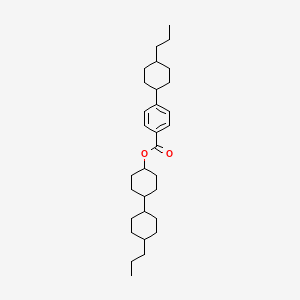
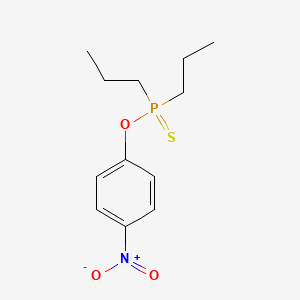
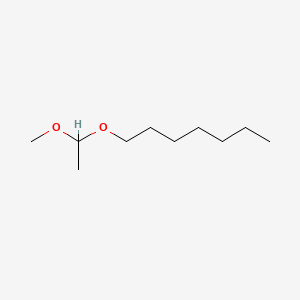
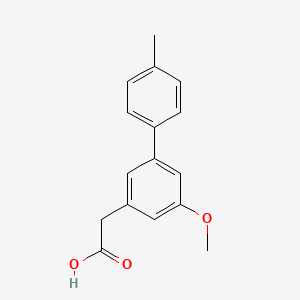
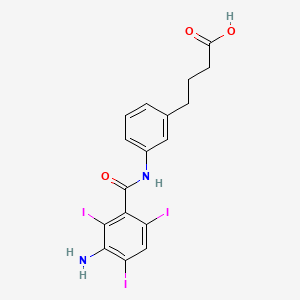
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)

![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
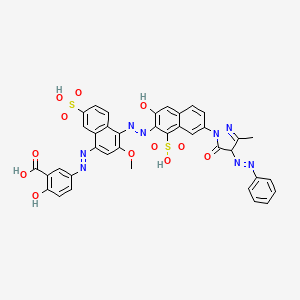


![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
